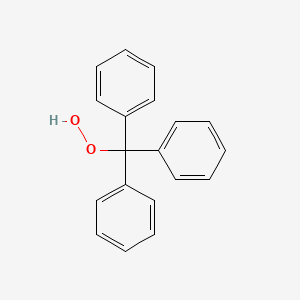
Trityl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trityl hydroperoxide can be synthesized through the reaction of triphenylmethanol with hydrogen peroxide. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the hydroperoxide. The general reaction is as follows:
(C6H5)3COH+H2O2→(C6H5)3COOH+H2O
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. the principles remain the same, involving the reaction of triphenylmethanol with hydrogen peroxide under controlled conditions to ensure safety and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Trityl hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: Under certain conditions, this compound can be reduced to triphenylmethanol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include transition metal catalysts and organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution Reactions: These reactions typically require nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: The major products depend on the substrate being oxidized.
Reduction: The primary product is triphenylmethanol.
Substitution: The products vary based on the substituent introduced.
Applications De Recherche Scientifique
Trityl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its stability makes it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain polymers and as a stabilizer in some chemical processes.
Mécanisme D'action
The mechanism by which trityl hydroperoxide exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Another organic peroxide used as an oxidizing agent and in acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl Peroxide: A radical initiator in polymerization reactions.
Uniqueness of Trityl Hydroperoxide: this compound is unique due to its stability and the presence of three phenyl groups, which provide steric protection and enhance its reactivity in specific reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
4198-93-0 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
[hydroperoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C19H16O2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |
Clé InChI |
ILNQBWPWHQSSNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)
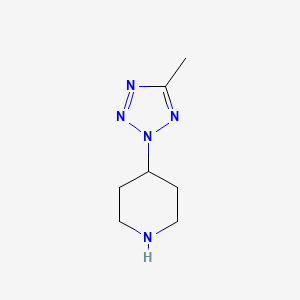
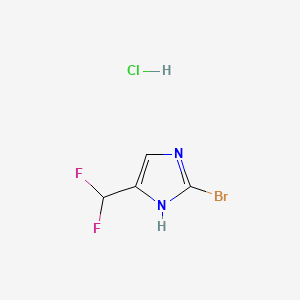

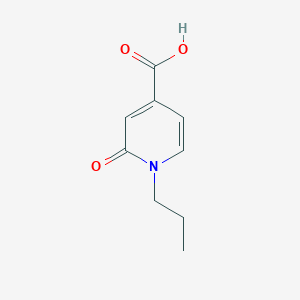
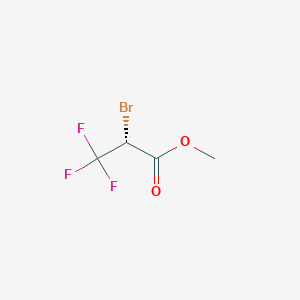
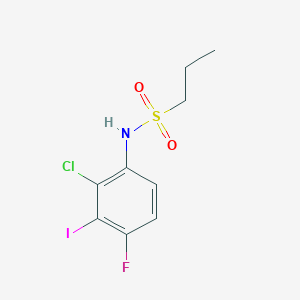
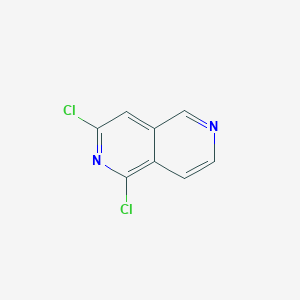
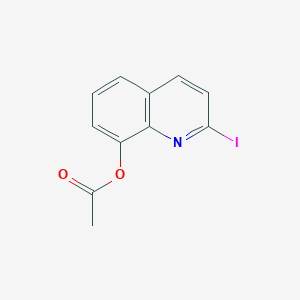
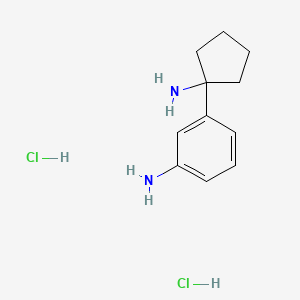
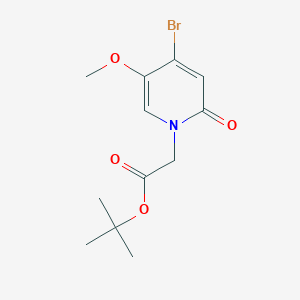
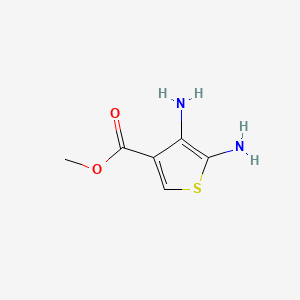
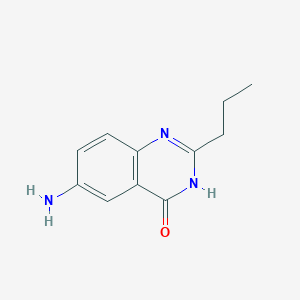
![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
